2-(2,4-Dichlorophenyl)azepane hydrochloride

Description

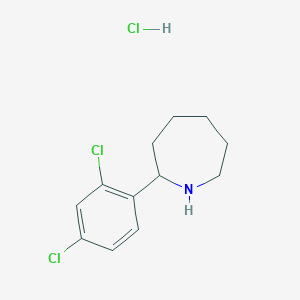

2-(2,4-Dichlorophenyl)azepane hydrochloride is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 2,4-dichlorophenyl group and a hydrochloride salt. The azepane ring (a saturated heterocycle with one nitrogen atom) distinguishes it from smaller cyclic amines like pyrrolidine (5-membered) or piperidine (6-membered). The 2,4-dichlorophenyl moiety introduces lipophilicity, which may influence bioavailability and receptor binding.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)azepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2N.ClH/c13-9-5-6-10(11(14)8-9)12-4-2-1-3-7-15-12;/h5-6,8,12,15H,1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOCTXCFENNUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)azepane hydrochloride typically involves the reaction of 2,4-dichlorophenylamine with azepane under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)azepane hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that azepane derivatives, including 2-(2,4-dichlorophenyl)azepane hydrochloride, exhibit promising anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that azepane derivatives can effectively target pathways involved in tumor growth and metastasis, making them potential candidates for cancer therapy .

Antidepressant Properties

Recent advancements in the synthesis of azepane derivatives suggest their application in treating depression. The compound's ability to modulate neurotransmitter systems may contribute to its antidepressant effects. Research has highlighted the role of similar compounds in enhancing serotonin and norepinephrine levels, which are critical for mood regulation . This opens avenues for developing new antidepressants based on the azepane framework.

Antimicrobial Activity

The antibacterial and antifungal properties of azepane derivatives have been documented extensively. Compounds similar to this compound have shown effectiveness against a range of pathogens, including resistant strains of bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells . This makes such compounds valuable in addressing the growing issue of antibiotic resistance.

Case Study 1: Cancer Treatment

A study investigated the effects of azepane derivatives on breast cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis at specific concentrations. The study concluded that further exploration into the structure-activity relationship (SAR) of these compounds could lead to the development of more effective anticancer agents .

Case Study 2: Antidepressant Development

A recent review highlighted the synthesis of novel azepane-based antidepressants through metal-catalyzed reactions. These compounds demonstrated high efficacy in preclinical models, showcasing their potential for further development into clinically viable treatments for depression .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-(4-Chlorophenyl)azepane

2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride

- Molecular Formula: C₁₄H₁₉Cl₂NO₂

- Molecular Weight : 304.21

- This modification is critical for prodrug designs or targeting extracellular enzymes .

2-(2,4-Dichlorophenyl)pyrrolidine hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂N (free base)

- Molecular Weight : 217.12 (free base)

- Key Differences : The smaller pyrrolidine ring (5-membered) increases ring strain compared to azepane, which may affect conformational flexibility and metabolic stability. Pyrrolidine derivatives are often explored for CNS targets due to their ability to cross the blood-brain barrier .

Chlorophenyl-Containing Amines and Derivatives

1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride

- Molecular Formula : C₉H₁₀Cl₃N

- Molecular Weight : 238.54

- However, the strained cyclopropane may reduce synthetic accessibility compared to azepane .

2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride

- Molecular Formula : C₉H₁₂Cl₃N

- Molecular Weight : 240.56

- Key Differences : The tertiary amine (propan-2-amine) lacks the azepane ring’s conformational diversity, which could limit interactions with allosteric binding sites .

Functional Group Variations

1-(2,4-Dichlorophenyl)-2-(imidazol-1-yl)ethanol hydrochloride

- Molecular Formula : C₁₁H₁₁Cl₂N₂O·HCl

- Molecular Weight : 291.56

- Key Differences: The ethanol linker and imidazole group introduce hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors. This compound’s similarity score (0.81 to the target) suggests shared synthetic pathways .

Rimonabant (SR141716A)

- Molecular Formula : C₂₂H₂₁Cl₂N₃O·HCl

- Molecular Weight : 463.78

- Key Differences: As a pyrazole-containing cannabinoid receptor antagonist, rimonabant highlights how heterocyclic cores (vs. azepane) and chlorine positioning modulate receptor specificity. The 2,4-dichlorophenyl group in both compounds underscores its role in hydrophobic interactions .

Comparative Data Table

Key Research Findings

- Chlorine Positioning : The 2,4-dichloro substitution optimizes hydrophobic interactions in receptor binding pockets, as seen in rimonabant’s high affinity for CB1 receptors .

- Salt Forms : Hydrochloride salts enhance aqueous solubility, critical for in vivo bioavailability, as demonstrated in propan-2-amine derivatives .

Biological Activity

Overview

2-(2,4-Dichlorophenyl)azepane hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N·HCl and a molecular weight of 280.62 g/mol. It features a seven-membered azepane ring substituted with a dichlorophenyl group at the 2-position, which imparts unique chemical properties that are of interest in various biological studies. Initial research indicates potential applications in pharmacology, particularly in the fields of antidepressants and antimicrobial agents.

- Molecular Formula : C₁₂H₁₆Cl₂N·HCl

- Molecular Weight : 280.62 g/mol

- Structure : Contains a dichlorophenyl group attached to an azepane ring.

Biological Activity

Preliminary studies have suggested that this compound may exhibit several biological activities:

- Antidepressant Effects : The compound has been linked to potential antidepressant properties, possibly through its interaction with neurotransmitter systems .

- Antimicrobial Activity : It has shown promise in antimicrobial screening, indicating effectiveness against certain bacterial and fungal strains. For instance, some derivatives of azepane compounds have demonstrated significant antibacterial activity, suggesting that this compound may share similar properties .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

- Modulation of neurotransmitter levels, particularly norepinephrine and dopamine, which are crucial for mood regulation.

- Interaction with various biological targets that could lead to antimicrobial effects .

Antidepressant Activity

In studies evaluating the antidepressant potential of azepane derivatives, compounds structurally similar to this compound were tested for their ability to inhibit neurotransmitter reuptake. Results indicated that certain modifications in the azepane structure could enhance efficacy against depression-related models .

Antimicrobial Screening

A study focused on the synthesis and evaluation of new quaternary ammonium salts derived from azepanes found that several compounds exhibited notable antimicrobial activity. For example:

- Minimum Inhibitory Concentration (MIC) values were established for various derivatives, highlighting the importance of structural modifications in enhancing biological activity .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antimicrobial |

| Derivative A | 32 | Antibacterial |

| Derivative B | 16 | Antifungal |

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future study include:

- Detailed pharmacokinetics and dynamics.

- Comprehensive toxicity assessments.

- Exploration of structural analogs to optimize therapeutic efficacy.

Q & A

Basic Research: What are the optimal synthetic conditions for 2-(2,4-dichlorophenyl)azepane hydrochloride to maximize yield and purity?

Methodological Answer:

Synthesis typically involves cyclization of a precursor amine with a 2,4-dichlorophenyl-substituted intermediate under controlled conditions. Key steps include:

- Reagent Selection : Use of SOCl₂ or other chlorinating agents for introducing the hydrochloride moiety, ensuring salt formation for stability and solubility .

- Purification : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials, as demonstrated in analogous syntheses of dichlorophenyl-containing compounds .

- Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts. Industrial-scale protocols emphasize continuous parameter monitoring (e.g., temperature, pH) to maintain high yields .

Basic Research: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the azepane ring conformation and substituent positions. For example, the deshielding effect of the 2,4-dichlorophenyl group on adjacent protons can validate its attachment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for distinguishing hydrochloride salts from free bases .

- IR Spectroscopy : Peaks near 2500–2800 cm⁻¹ indicate N–H stretching in the azepane ring, while C–Cl stretches (600–800 cm⁻¹) confirm dichlorophenyl substitution .

Advanced Research: How does the 2,4-dichlorophenyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing chlorine atoms activate the phenyl ring for electrophilic reactions but introduce steric hindrance. Key considerations:

- Electronic Effects : The meta- and para-chlorine atoms reduce electron density at the ortho position, directing nucleophiles to specific sites. This is observed in similar compounds undergoing substitution with amines or thiols .

- Steric Effects : Bulkier nucleophiles may exhibit reduced reactivity due to steric clashes with the dichlorophenyl group. Computational modeling (e.g., DFT) can predict preferred attack trajectories .

- Experimental Validation : Competitive reactions with varying nucleophiles (e.g., comparing methylamine vs. tert-butylamine) quantify steric vs. electronic contributions .

Advanced Research: What computational strategies model interactions with biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to enzymes or receptors. For example, the azepane ring’s flexibility may allow conformational adaptation to hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in solvated environments to assess stability. Studies on structurally related benzodiazepines highlight the importance of chloride ion interactions in stabilizing salt bridges .

- QSAR Modeling : Correlate structural features (e.g., Cl substituent positions) with observed biological activity to guide analog design .

Advanced Research: How can contradictory solubility data across solvents be resolved?

Methodological Answer:

- Systematic Solvent Screening : Test solubility in solvents of varying polarity (e.g., water, DMSO, chloroform) under controlled temperatures. For hydrochloride salts, aqueous solubility is typically higher due to ionic dissociation, but organic solvents may better dissolve the free base .

- Hansen Solubility Parameters : Calculate HSP values to predict solubility based on dispersion, polarity, and hydrogen-bonding contributions .

- Crystallography : X-ray diffraction of recrystallized samples identifies polymorphic forms, which may explain discrepancies in reported solubility .

Basic Research: What stability protocols are recommended for long-term storage?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Hydrochloride salts are hygroscopic; include desiccants (e.g., silica gel) .

- Stability Monitoring : Periodic HPLC analysis detects degradation products. For analogs like dichlorophenyl acetamides, degradation pathways involve cleavage of the azepane ring under acidic conditions .

Advanced Research: What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

- Reaction Optimization : Lower reaction temperatures reduce side reactions (e.g., over-chlorination). Catalysts like DMAP improve selectivity in cyclization steps .

- Byproduct Identification : LC-MS or GC-MS profiles identify impurities. For example, incomplete ring closure may yield linear amine intermediates, which can be minimized via excess cyclizing agents .

- Green Chemistry Approaches : Solvent-free or microwave-assisted synthesis reduces side reactions and improves yields, as demonstrated in related heterocyclic syntheses .

Advanced Research: How does stereochemistry impact biological activity?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For azepane derivatives, the R-configuration often exhibits higher receptor-binding affinity due to spatial compatibility .

- Pharmacological Assays : Compare enantiomers in vitro (e.g., receptor-binding assays) and in vivo (e.g., pharmacokinetics). Structural analogs show stark differences in efficacy based on stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.